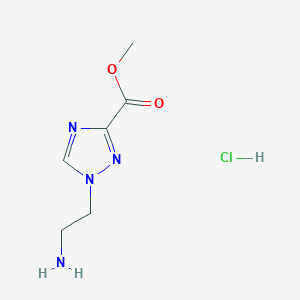

Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride

Description

Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)5-8-4-10(9-5)3-2-7;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFDQQSABYETIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 2-(2-aminoethyl)hydrazinecarboxylate with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Synthesis of Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate; hydrochloride

The synthesis of methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate; hydrochloride typically involves the reaction of 1,2,4-triazole derivatives with appropriate amine reagents. The following general steps outline the synthetic pathway:

- Step 1: Preparation of the triazole backbone through cyclization reactions.

- Step 2: Alkylation or acylation to introduce the aminoethyl group.

- Step 3: Formation of the hydrochloride salt for enhanced solubility and stability.

This compound can be synthesized from methyl 1H-1,2,4-triazole-3-carboxylate by introducing an aminoethyl substituent through a nucleophilic substitution reaction .

Anticancer Properties

Research has demonstrated that methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate; hydrochloride exhibits significant anticancer activity. For instance:

- Case Study: A study conducted on various triazole derivatives found that compounds similar to methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate showed promising results against leukemia cell lines. The cytotoxic effects were evaluated using MTT assays, revealing dose-dependent responses in acute lymphoblastic leukemia cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | Acute Lymphoblastic Leukemia |

| Compound B | 10.0 | Chronic Myeloid Leukemia |

Antimicrobial Activity

Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate; hydrochloride has also shown potential as an antimicrobial agent.

- Case Study: A series of triazole derivatives were tested for antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| Compound C | 15 | Staphylococcus aureus |

| Compound D | 12 | Escherichia coli |

Antiproliferative Mechanism

The compound may interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This was evidenced by immunofluorescence studies showing disrupted tubulin polymerization in treated cells .

Antimicrobial Mechanism

The antimicrobial activity is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features.

Methyl 1-(2-aminoethyl)-1,2,3-triazole-4-carboxylate: A structural isomer with different nitrogen positioning.

Ethyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate: An ethyl derivative with similar properties.

Uniqueness

Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and applications in medicinal chemistry.

- Molecular Formula : C6H10N4O2·HCl

- Molecular Weight : 206.63 g/mol

- CAS Number : 1613134-39-6

- Purity : Minimum 95% .

2. Synthesis

The synthesis of methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with appropriate alkylating agents. The compound can be synthesized through methods that include:

- Esterification : Reacting 5-amino-1,2,4-triazole-3-carboxylic acid with methanol.

- Alkylation : Using methyl esters in the presence of bases .

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate. Research indicates that:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant antiproliferative activity in leukemia cell lines after a 72-hour exposure .

- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Acute Lymphoblastic Leukemia | 10.38 | Dose-dependent cytotoxic effects observed |

| Chronic Myeloid Leukemia | 15.20 | Induction of apoptosis confirmed |

3.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

- Antibacterial Effects : It has shown efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 1: Anticancer Evaluation

A study conducted by researchers involved the synthesis of several triazole derivatives and their evaluation against non-small-cell lung cancer (NSCLC). Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate was included in the screening and demonstrated significant cytotoxicity against NSCLC cell lines with an IC50 value of approximately 12 µM .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of various triazole compounds, including methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate. The compound exhibited a MIC value of 0.0063 μmol/mL against E. coli, indicating strong antibacterial properties .

5. Conclusion

Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate; hydrochloride represents a promising candidate in drug discovery due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Further research is warranted to elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for Methyl 1-(2-aminoethyl)-1,2,4-triazole-3-carboxylate hydrochloride?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Condensation of methyl 1,2,4-triazole-3-carboxylate derivatives with 2-aminoethyl precursors. details similar triazole syntheses using alkylation or nucleophilic substitution reactions under reflux with polar aprotic solvents (e.g., DMF) .

- Step 2: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol, followed by recrystallization (as described for structurally related compounds in ) .

- Purification: Column chromatography (silica gel, methanol/dichloromethane gradients) or preparative HPLC (C18 columns, acidic mobile phases) ensures purity. highlights the use of dihydrochloride salt purification protocols for analogous triazole derivatives .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:

- NMR Analysis: Assign signals using 2D NMR (¹H-¹³C HSQC, HMBC) to confirm the triazole ring substitution pattern and aminoethyl sidechain connectivity. provides spectral benchmarks for methyl 1,2,4-triazole-3-carboxylate derivatives, where the carboxylate carbonyl resonates at ~165 ppm in ¹³C NMR .

- X-ray Crystallography: Resolve ambiguities in protonation states (e.g., triazole N-H vs. hydrochloride interactions) by analyzing hydrogen-bonding networks. notes that hydrochloride salts of triazoles often exhibit strong ionic interactions in the crystal lattice, which can clarify tautomeric forms .

- Contradiction Management: Compare experimental data with computational models (DFT calculations for NMR chemical shifts) to validate assignments .

Basic: What are the stability considerations for the hydrochloride salt under different storage conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC studies to determine decomposition thresholds. indicates that methyl triazole carboxylates degrade above 200°C, but the hydrochloride salt may stabilize the compound at lower temperatures (lit. mp 196–199°C in ) .

- Hygroscopicity: Store in desiccators with anhydrous calcium sulfate. warns that aminoethyl-containing hydrochlorides are prone to deliquescence, requiring inert atmosphere storage .

- Solution Stability: Use pH-buffered solutions (pH 4–6) to prevent hydrolysis of the ester group. recommends refrigeration for aqueous solutions to extend shelf life .

Advanced: What mechanistic insights explain the reactivity of the aminoethyl sidechain in nucleophilic reactions?

Methodological Answer:

- Nucleophilicity: The primary amine in the aminoethyl group participates in Schiff base formation or amide coupling. demonstrates that similar triazole derivatives undergo Mannich reactions or acylation under mild conditions (e.g., EDC/HOBt activation) .

- Steric Effects: The triazole ring’s electron-withdrawing nature reduces amine basicity, requiring optimized reaction pH (8–10). notes steric hindrance from the methyl ester group, which slows reaction kinetics in bulky electrophiles .

- Catalytic Enhancements: Use transition-metal catalysts (e.g., Pd for cross-couplings) to improve yields, as shown for related heterocycles in .

Basic: Which analytical methods are most effective for purity assessment?

Methodological Answer:

- HPLC: Use reversed-phase C18 columns with UV detection (λ = 210–230 nm for triazole absorption). recommends isocratic elution with 0.1% TFA in acetonitrile/water (30:70) for precise quantification .

- Elemental Analysis: Verify chloride content (theoretical ~12.4% for hydrochloride) via titration or ion chromatography .

- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion ([M+H]⁺) and fragmentation patterns. provides reference m/z values for methyl triazole carboxylates .

Advanced: How can in vitro biological activity assays be designed to evaluate this compound’s potential?

Methodological Answer:

- Target Selection: Prioritize enzymes inhibited by triazole derivatives (e.g., kinases, CYP450 isoforms). links triazole moieties to cytostatic activity in coumarin hybrids, suggesting apoptosis pathway assays .

- Assay Conditions: Use phosphate-buffered saline (pH 7.4) with ≤1% DMSO for solubility. advises pre-testing cytotoxicity (MTT assay) to establish non-toxic concentrations .

- Data Interpretation: Apply Hill equation modeling to dose-response curves. Address contradictory activity data by validating target binding (SPR or ITC) and off-target profiling (kinome screens) .

Basic: What are the optimal conditions for ester hydrolysis to the free carboxylic acid?

Methodological Answer:

- Acidic Hydrolysis: Reflux with 6M HCl (12–24 hrs) achieves full conversion, monitored by TLC (Rf shift). reports similar protocols for triazole ester derivatives .

- Basic Hydrolysis: Use NaOH/EtOH (1:1 v/v) at 60°C, but avoid prolonged heating to prevent triazole ring degradation .

- Workup: Neutralize with HCl, extract with ethyl acetate, and purify via recrystallization (water/ethanol) .

Advanced: How do solvation effects influence the compound’s reactivity in aqueous vs. non-polar media?

Methodological Answer:

- Polar Solvents (Water/DMSO): Enhance hydrochloride dissociation, increasing amine nucleophilicity. notes that aqueous solubility is limited (~5 mg/mL), necessitating co-solvents like PEG-400 .

- Non-Polar Solvents (Toluene/Chloroform): Stabilize the zwitterionic form, reducing reactivity. MD simulations () suggest that solvent polarity modulates the triazole ring’s tautomeric equilibrium, affecting reaction pathways .

- Dielectric Constant Correlation: Plot reaction rates against solvent dielectric constants to identify optimal media for specific transformations (e.g., SN2 vs. SN1 mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.